molecular formula C18H18N4O2 B3837026 3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide

3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide

Cat. No.: B3837026
M. Wt: 322.4 g/mol
InChI Key: VUVLTVYWBXQASX-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a pyridine ring, and a benzamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the pyridine moiety, and the final coupling with the benzamide group. One common synthetic route involves the condensation of 2-pyrrolidone with 2-oxobutyric acid in refluxing toluene to form 2-(2-oxopyrrolidin-1-yl)-2-butenoic acid. This intermediate is then treated with phosphorus pentachloride (PCl5) in tetrahydrofuran (THF) to yield the corresponding acyl chloride, which is subsequently reacted with dry ammonia to form the amide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is not well-characterized. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxopyrrolidin-1-yl)benzamide: This compound shares the pyrrolidinone and benzamide moieties but lacks the pyridine ring.

    N-(pyridin-4-ylmethyl)benzamide: This compound contains the pyridine and benzamide groups but does not have the pyrrolidinone ring.

Uniqueness

3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is unique due to the combination of its three distinct functional groups, which may confer specific chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(14-7-9-19-10-8-14)20-21-18(24)15-4-2-5-16(12-15)22-11-3-6-17(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVLTVYWBXQASX-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Reactant of Route 2
Reactant of Route 2
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Reactant of Route 3
Reactant of Route 3
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Reactant of Route 4
Reactant of Route 4
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Reactant of Route 5
Reactant of Route 5
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Reactant of Route 6
Reactant of Route 6
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.